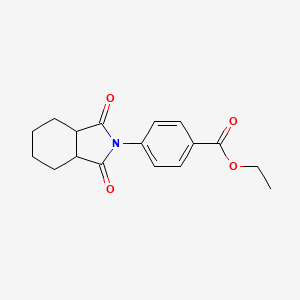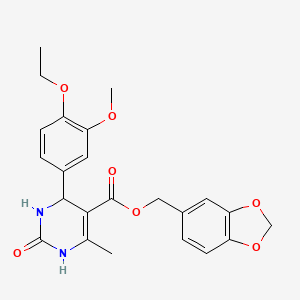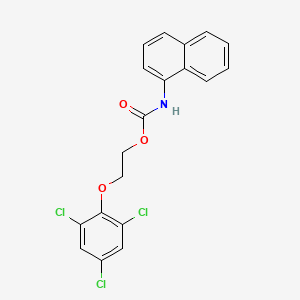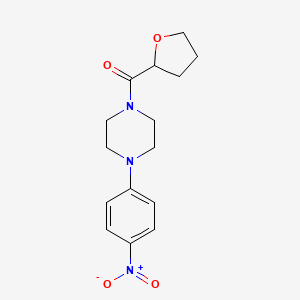
ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate, also known as EDOIB, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. In medicinal chemistry, ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In material science, ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been shown to act as a p-type semiconductor, which means that it can accept electrons and act as a hole transporter in electronic devices.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate are dependent on its mode of action and the target enzymes and receptors. In medicinal chemistry, ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are mechanisms of action commonly associated with anticancer drugs. In material science, ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been shown to exhibit good charge transport properties, which are important for the development of efficient electronic devices.
実験室実験の利点と制限
One of the main advantages of using ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate in lab experiments is its high purity and stability, which makes it a reliable reagent for various applications. Additionally, ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is relatively easy to synthesize, which makes it readily available for research. However, one of the limitations of ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is its low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for the research and development of ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate. In medicinal chemistry, further studies are needed to investigate the potential of ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate as a drug candidate for the treatment of various diseases. In material science, further studies are needed to optimize the charge transport properties of ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate for the development of efficient electronic devices. Additionally, further studies are needed to investigate the potential of ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate as a chiral derivatization reagent for the determination of enantiomeric purity of various compounds.
合成法
The synthesis of ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate involves the reaction of 2,3-dioxo-5,6,7,8-tetrahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate.
科学的研究の応用
Ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been studied for its potential applications in the development of organic electronic devices, such as organic field-effect transistors and organic light-emitting diodes. In analytical chemistry, ethyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has been used as a chiral derivatization reagent for the determination of enantiomeric purity of various compounds.
特性
IUPAC Name |
ethyl 4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-2-22-17(21)11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)16(18)20/h7-10,13-14H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETDJVYNLJYFCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3CCCCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-5-[(dimethylamino)methyl]-2-furamide](/img/structure/B5203773.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]-1-methylpropyl}-N'-phenylethanediamide](/img/structure/B5203784.png)


![3-(2-methylphenyl)-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5203803.png)
![1-fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5203808.png)


![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B5203826.png)
![N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5203846.png)
![methyl 3-{[2-(3-bromophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5203861.png)

![5-[(3,4-difluorophenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5203869.png)
![N-ethyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5203872.png)